N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Description
Historical Development of Thieno[3,4-c]pyrazole Derivatives
The exploration of thieno[3,4-c]pyrazoles began in the late 20th century, driven by the need for novel anti-inflammatory and analgesic agents. Early work by Menozzi et al. (1992) demonstrated that 4H-thieno[3,4-c]pyrazol-4-ones, such as the 4-fluorophenyl derivative, exhibited dual anti-inflammatory and platelet antiaggregating activities comparable to acetylsalicylic acid. These findings established the scaffold’s pharmacological relevance. Subsequent advancements focused on optimizing substituents to enhance bioactivity and selectivity. For instance, the introduction of electron-withdrawing groups (e.g., chloro, nitro) at the pyrazole ring improved metabolic stability, while arylhydrazine modifications enabled tailored receptor interactions.
The fusion of thiophene and pyrazole rings introduced unique electronic properties, facilitating π-π stacking and hydrogen-bonding interactions critical for target engagement. By the 2010s, synthetic methodologies evolved to include cyclization of 3-[(2-arylhydrazino)methylene]thiophene-2,4(3H,5H)-diones and Gewald reactions, enabling scalable production of diverse analogs.
Position of N-[2-(4-Methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide in Modern Heterocyclic Chemistry
This compound distinguishes itself through its furan-2-carboxamide and 4-methoxyphenyl substituents, which confer distinct electronic and steric profiles. The methoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the furan ring offers hydrogen-bond acceptor sites for kinase or protease inhibition. Its structure aligns with contemporary trends in multitarget drug design, where hybrid scaffolds synergize complementary pharmacophores.
Comparative analyses with analogs reveal that:
- The 4-methoxyphenyl group reduces oxidative metabolism compared to electron-deficient aryl groups.
- Furan-2-carboxamide introduces conformational rigidity, favoring selective binding to inflammatory mediators like COX-2.
| Feature | Impact on Bioactivity |
|---|---|
| Methoxyphenyl group | Enhanced metabolic stability |
| Furan carboxamide | Improved target selectivity |
| Thienopyrazole core | Dual anti-inflammatory/analgesic effects |
Significance in Medicinal Chemistry Research
Thieno[3,4-c]pyrazoles are prioritized for their polypharmacological potential. The subject compound’s multimodal activity —hypothesized to include cyclooxygenase inhibition, cytokine modulation, and ion channel regulation—positions it as a candidate for chronic inflammatory and neuropathic pain conditions. Recent studies highlight its utility in fragment-based drug discovery, where the furan carboxamide serves as a "warhead" for covalent target modification.
Additionally, its synthonic flexibility allows for late-stage functionalization. For example, Suzuki-Miyaura couplings at the pyrazole C-5 position enable rapid diversification, a strategy employed in kinase inhibitor development.
Research Objectives and Theoretical Framework
Current investigations prioritize:
- Structure-Activity Relationship (SAR) Elucidation : Systematically varying substituents to map pharmacophoric requirements.
- Target Deconvolution : Identifying primary molecular targets via proteomic profiling.
- Pharmacokinetic Optimization : Improving oral bioavailability through prodrug strategies or formulation advances.
The theoretical framework integrates density functional theory (DFT) calculations to predict electronic configurations and molecular dynamics simulations to model target binding. These approaches aim to rationalize observed bioactivities and guide iterative design.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-12-6-4-11(5-7-12)20-16(13-9-24-10-14(13)19-20)18-17(21)15-3-2-8-23-15/h2-8H,9-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMOKBRIIRUTPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the furan-2-carboxamide moiety. Common reagents used in these reactions include various halogenated compounds, amines, and carboxylic acids. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation or metal hydrides.
Substitution: It can participate in substitution reactions where functional groups are replaced by others, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide serves as a building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions due to its ability to undergo diverse chemical transformations.
Biology
The compound exhibits significant biological activity, making it a candidate for studying enzyme interactions and cellular processes. It has been investigated for its potential to modulate biological pathways through specific molecular targets.
Medicine
In medicinal chemistry, this compound is considered a lead candidate for drug discovery aimed at treating various diseases. Its potential therapeutic applications include:
- Cancer Treatment : The compound shows promise in inhibiting key kinases involved in cancer signaling pathways.
- Anti-inflammatory Effects : It may reduce the production of pro-inflammatory cytokines.
- Antimicrobial Activity : Derivatives of this compound have demonstrated the ability to disrupt bacterial cell membranes.
Industry
In industrial applications, this compound can be utilized in developing new materials with specific properties such as polymers and coatings.
Key Mechanisms:
- Inhibition of Kinases : Similar compounds have shown efficacy against kinases like BRAF(V600E) and EGFR.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokine production.
- Antimicrobial Activity : Disruption of bacterial cell membranes leading to cell lysis has been suggested.
Case Study 1: Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Mechanisms include:
- Induction of Apoptosis : Promotes apoptosis through mitochondrial pathways.
- Cell Cycle Arrest : Induces S-phase arrest in cancer cells.
Case Study 2: Antimicrobial Activity
Studies indicate that derivatives of this compound possess notable antibacterial properties against pathogens such as E. coli and S. aureus. The antimicrobial effects are attributed to the ability of the compound to disrupt bacterial cell membranes.
Mechanism of Action
The mechanism by which N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally and functionally related molecules. Below is a detailed analysis supported by data tables and research findings.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Core Structure Influence: The target compound’s thieno[3,4-c]pyrazole core distinguishes it from thiazole- or pyrrole-based analogs (e.g., and ). In contrast, chromene-derived pyrazoles () exhibit planar aromatic systems suited for optoelectronic materials but lack the fused heterocyclic complexity of thienopyrazoles .
Substituent Effects :
- The 4-methoxyphenyl group in the target compound offers moderate hydrophobicity compared to the 3-ethoxy-4-methoxyphenyl substituent in ’s pyrrole derivative, which increases steric bulk and may reduce solubility .
- Furan-2-carboxamide is a common pharmacophore in all compared compounds, suggesting its role in target engagement via hydrogen bonding .
Biological and Physical Properties: The methylsulfonyl group in ’s pyrrole derivative enhances binding to charged protein pockets, a feature absent in the target compound .
Synthetic Accessibility :
- Chromene-derived pyrazoles () are synthesized in one step via dinucleophilic ring-opening, whereas the target compound likely requires multi-step fusion of thiophene and pyrazole rings .
Biological Activity
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core fused with a furan-2-carboxamide moiety. Its molecular formula is , and it possesses unique structural characteristics that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O3S |
| Molecular Weight | 345.38 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thieno[3,4-c]pyrazole scaffold is known for modulating enzyme activity and receptor interactions. Specific mechanisms include:
- Inhibition of Kinases : Similar compounds have shown efficacy in inhibiting kinases such as BRAF(V600E) and EGFR, which are critical in cancer signaling pathways .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .
- Antimicrobial Activity : It has been suggested that derivatives of this compound can disrupt bacterial cell membranes, leading to cell lysis .
Antitumor Activity
Research indicates that compounds within the pyrazole class exhibit significant antitumor properties. For example:
- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Mia PaCa-2 | 10 | Induction of apoptosis |
| PANC-1 | 15 | Cell cycle arrest |
| RKO | 12 | Inhibition of proliferation |
Anti-inflammatory Activity
Studies have shown that compounds with similar structures can significantly reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages. This suggests potential use in treating inflammatory diseases.
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various pathogens. For instance:
- In vitro Testing : It has shown effectiveness against several bacterial strains by disrupting cell membrane integrity.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thieno[3,4-c]pyrazole core or the furan moiety can lead to variations in potency and selectivity:
- Substituents on the Phenyl Ring : The presence of electron-donating groups such as methoxy enhances lipophilicity and biological activity.
- Furan Carboxamide Modifications : Alterations in the carboxamide group can affect binding affinity to target proteins.
Case Studies
Several studies have evaluated the biological effects of this compound:
- Antitumor Study : A study on a series of pyrazole derivatives showed that modifications at the furan position significantly enhanced antitumor activity against breast cancer cells .
- Anti-inflammatory Research : Another study highlighted its potential as an anti-inflammatory agent by showing significant reductions in cytokine levels in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
